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Compound of Interest

Compound Name: Caesium dihydrogen phosphate

Cat. No.: B101643

An In-depth Technical Guide to the Crystal Structure of Caesium Dihydrogen Phosphate
(CsH2POa4)

Introduction

Caesium dihydrogen phosphate (CsH2PQOa), often abbreviated as CDP, is a solid acid
material belonging to the potassium dihydrogen phosphate (KDP) family of ferroelectrics[1]. It
has garnered significant scientific interest primarily due to its remarkable proton conductivity,
especially at elevated temperatures[2][3]. At approximately 230°C, CsH2POa4 undergoes a
superprotonic phase transition, leading to a dramatic increase in proton conductivity by several
orders of magnitude[2][4]. This property makes it a promising electrolyte material for
intermediate-temperature fuel cells and other electrochemical devices[3][5].

A thorough understanding of the crystallographic structure of CsH2POa4 and its temperature-
dependent phase transitions is critical for optimizing its performance and stability in these
applications. The arrangement of the caesium cations (Cs*) and dihydrogen phosphate anions
(H2PO47), along with the intricate network of hydrogen bonds, dictates its physical and
electrical properties[4]. This guide provides a detailed technical overview of the crystal structure
of CsH2POa, its various polymorphs, the experimental methods used for its characterization,
and the relationship between its structure and conductive properties.

Crystal Structure and Polymorphism
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CsH2POa4 exhibits structural polymorphism, meaning it exists in different crystal structures
depending on the temperature. There are three primary phases: a low-temperature ferroelectric
monoclinic phase, a room-temperature paraelectric monoclinic phase, and a high-temperature
superprotonic cubic phase[3][5]. The transitions between these phases are fundamental to the
material's properties.

Low-Temperature Ferroelectric Phase

Below a Curie temperature of approximately 154 K (-119 °C), CsHz2POa is in a ferroelectric
state[1]. This phase has a monoclinic crystal structure with the space group P21[1][3][5]. In this
phase, the inversion symmetry found in the room-temperature phase is removed, leading to a
spontaneous electric polarization[1][5].

Room-Temperature Paraelectric Phase

At room temperature, CsH2PO4 adopts a paraelectric monoclinic structure with the space group
P21/m[3][5][6]. The structure consists of POa tetrahedra linked by a network of hydrogen bonds,
creating two-dimensional layers between which the Cs* ions are located[5]. This phase is
characterized by both ordered and disordered hydrogen bonds. One hydrogen bond,
O(1)-H(1)---0O(2), is a conventional asymmetric bond, while another involves a hydrogen atom,
H(2), that is disordered between two equivalent sites in a symmetric O(3)---H(2)---O(3) bond[3]
[5]. This disorder is a key feature of the paraelectric phase.

High-Temperature Superprotonic Phase

Upon heating to around 230-237°C, CsH2POa4 undergoes a significant structural phase
transition to a cubic, superprotonic phase with the space group Pm-3m|[3][6][7]. This transition
is responsible for a sharp, thousand-fold increase in proton conductivity[2][7]. The
superprotonic phase is characterized by a high degree of dynamic disorder in the hydrogen
bond network and rotational disorder of the POa tetrahedra[2][4][8]. The Cs™ ions are located at
the corners of the cubic unit cell, while the POa tetrahedra are centered in the cell. This high-
temperature phase is stable only under a humidified atmosphere; in dry air, the material begins
to dehydrate and decompose into compounds like Cs2H2P207[2].

Quantitative Crystallographic Data
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The structural parameters of the different phases of CsH2PO4 have been determined through

extensive diffraction studies. The key data are summarized in the tables below.

Table 1: Crystallographic Data for CsH2POa Polymorphs

Superprotonic

Property Ferroelectric Phase Paraelectric Phase

Phase
Temperature <154 K 154 K - ~503 K >~503 K (230 °C)
Crystal System Monoclinic Monoclinic Cubic
Space Group P21 P21/m Pm-3m
Lattice Parameters
a (A) Unavailable 7.912(2)[5] 4.961(3) at 237°C[9]
b (A) Unavailable 6.383(1)[5] 4.961(3) at 237°C[9]
c (A) Unavailable 4.8802(8)[5] 4.961(3) at 237°C[9]
B(°) Unavailable 107.73(2)[5] 90
Unit Cell Volume (A3) Unavailable 234.5 122.1

Table 2: Key Bond Distances and Angles for Paraelectric CsH2POa4 at Room Temperature

Bond/Angle Distance (A) I Angle (°) Reference
P-O Distances 1.52-1.60 [10]

Cs-O Distances 3.19-3.29 [10]
01:--02 H-bond 2.53 [3]

03---03 H-bond 2.47 [3]

O1-H1 0.90 [3]

03-H2 1.00 (disordered site) [3]
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Experimental Protocols for Structure Analysis

The determination of the crystal structure of CsH2POa relies on several key analytical
techniques, primarily X-ray and neutron diffraction, supported by thermal analysis methods.

X-ray Diffraction (XRD)

X-ray diffraction is the primary tool for determining the crystal system, space group, and lattice
parameters of CsH2POa4's various phases[11].

o Sample Preparation: For powder XRD, CsH2POa crystals are finely ground into a
homogenous powder. For single-crystal XRD, a suitable small crystal is isolated and
mounted.

o Methodology for High-Temperature Analysis: To study the superprotonic phase transition,
high-temperature XRD (HTXRD) is employed.

o The powdered sample is placed on a heating stage within the diffractometer (e.g., a
Rigaku Ultima with a custom stage)[12].

o To prevent dehydration, a humidified atmosphere is crucial. This is achieved by flowing an
inert gas like Nz through a temperature-controlled water bubbler to generate steam at a
specific partial pressure (e.g., pH20 = 0.4-0.7 atm)[12].

o The sample is heated at a controlled rate (e.g., 1 °C/min) and held at various temperatures
for a set duration (e.g., 20 minutes) to ensure thermal equilibrium before
measurement[12].

o Diffraction patterns are collected over a specific 26 range with a defined scan rate (e.g., 5°
20/min) and step size[12].

o Data Analysis: The collected diffraction patterns are analyzed using methods like Rietveld
refinement. This process fits a theoretical diffraction pattern calculated from a structural
model to the experimental data, allowing for the precise determination of lattice parameters,
atomic positions, and phase fractions[12][13].

Neutron Diffraction
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While XRD is excellent for mapping the positions of heavier atoms like Cs and P, it is less
effective for locating hydrogen atoms. Neutron diffraction is the preferred method for
determining the precise positions of protons (or deuterons) due to their comparatively large
neutron scattering cross-sections[14][15].

o Sample Preparation: To minimize the large incoherent scattering from hydrogen, studies
often use deuterated samples, Cs(H1-xDx)2PQOa4[14]. Single crystals of sufficient size are
required for detailed structural analysis[15].

e Methodology:
o Asingle crystal is mounted in a neutron diffractometer.
o A beam of thermal neutrons is directed at the crystal.
o The diffraction pattern is collected by detectors surrounding the sample.

o Data Analysis: The data are used to construct a nuclear density map of the unit cell. This
allows for the unambiguous location of deuterium atoms and the characterization of the
hydrogen-bonding network, including bond lengths and the nature of proton disorder[14].
Neutron diffraction studies have been essential in confirming the disordered H(2) site in the
paraelectric phase[3][16].

Thermal Analysis

Techniques like Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC),
and Thermogravimetric Analysis (TGA) are used to complement diffraction studies. They can
precisely identify the temperatures of phase transitions and dehydration events by detecting
changes in heat flow or sample mass as a function of temperature[6][13].

Visualizations

The following diagrams illustrate the key structural relationships and experimental processes
discussed.
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Caption: Phase transitions of CsH2POa4 with temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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